molecular formula C8H6ClNO B3058187 2-Chloro-1-isocyanato-3-methylbenzene CAS No. 88330-64-7

2-Chloro-1-isocyanato-3-methylbenzene

Cat. No.: B3058187
CAS No.: 88330-64-7
M. Wt: 167.59 g/mol
InChI Key: DXYBXUDLZCMXCD-UHFFFAOYSA-N
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Description

2-Chloro-1-isocyanato-3-methylbenzene is an organic compound with the molecular formula C8H6ClNO. It is a derivative of benzene, featuring a chlorine atom, an isocyanate group, and a methyl group attached to the benzene ring. This compound is known for its reactivity and is used in various chemical synthesis processes.

Scientific Research Applications

2-Chloro-1-isocyanato-3-methylbenzene is utilized in various fields of scientific research:

Safety and Hazards

2-Chloro-1-isocyanato-3-methylbenzene is classified as dangerous with the signal word "Danger" . It has hazard statements including H302-H312-H315-H319-H332-H334-H335, indicating that it is harmful if swallowed or in contact with skin, causes skin and eye irritation, and may cause respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-1-isocyanato-3-methylbenzene typically involves the reaction of 3-chloro-4-methylphenylamine with phosgene. The process is carried out in a chlorinated solvent like chlorobenzene. The reaction mixture is cooled, and phosgene is introduced. The amine solution is then added dropwise, followed by stirring and heating to complete the reaction .

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar route but on a larger scale. The process involves the use of large reaction vessels and controlled addition of reagents to ensure safety and efficiency. The final product is purified through distillation or recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-1-isocyanato-3-methylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols, and thiols.

    Conditions: Reactions are typically carried out at room temperature or slightly elevated temperatures, often in the presence of a catalyst or under an inert atmosphere to prevent unwanted side reactions.

Major Products:

    Ureas: Formed by the reaction with amines.

    Carbamates: Formed by the reaction with alcohols.

Mechanism of Action

The mechanism of action of 2-Chloro-1-isocyanato-3-methylbenzene involves its reactivity with nucleophiles. The isocyanate group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines and alcohols. This leads to the formation of ureas and carbamates, respectively. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions .

Comparison with Similar Compounds

  • 2-Chloro-1-isocyanato-4-methylbenzene
  • 2-Chloro-1-isocyanato-5-methylbenzene
  • 2-Chloro-1-isocyanato-6-methylbenzene

Comparison: 2-Chloro-1-isocyanato-3-methylbenzene is unique due to the position of the chlorine and methyl groups on the benzene ring. This positional difference can influence the compound’s reactivity and the types of products formed during chemical reactions. For instance, the position of substituents can affect the compound’s steric and electronic properties, leading to variations in reaction rates and selectivity .

Properties

IUPAC Name

2-chloro-1-isocyanato-3-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO/c1-6-3-2-4-7(8(6)9)10-5-11/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXYBXUDLZCMXCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N=C=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10521630
Record name 2-Chloro-1-isocyanato-3-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10521630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88330-64-7
Record name 2-Chloro-1-isocyanato-3-methylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=88330-64-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-1-isocyanato-3-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10521630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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